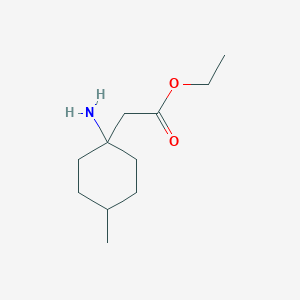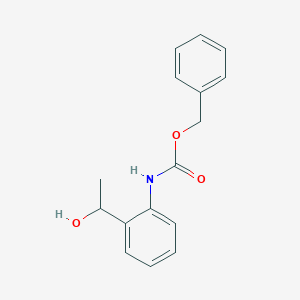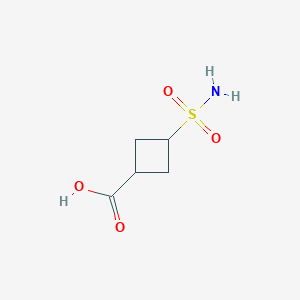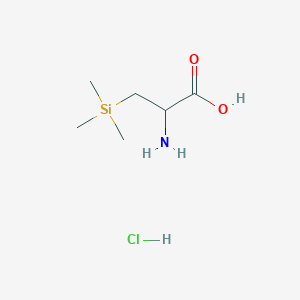
2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride is a chemical compound that belongs to the family of organic compounds known as alpha amino acids. It is characterized by the presence of an amino group, a carboxyl group, and a trimethylsilyl group attached to the propanoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride typically involves the reaction of trimethylsilyl chloride with an appropriate amino acid precursor. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include trimethylsilyl chloride, amino acids, and suitable solvents such as dichloromethane or tetrahydrofuran. The reaction is usually conducted at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in high purity and yield. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies on its molecular interactions and effects are essential to understand its full mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trimethylsilyl)propanoic acid: Shares the trimethylsilyl group but lacks the amino group.
3-(Dimethylamino)propanoic acid hydrochloride: Contains a dimethylamino group instead of the trimethylsilyl group
Uniqueness
2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride is unique due to the presence of both an amino group and a trimethylsilyl group, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H16ClNO2Si |
|---|---|
Poids moléculaire |
197.73 g/mol |
Nom IUPAC |
2-amino-3-trimethylsilylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C6H15NO2Si.ClH/c1-10(2,3)4-5(7)6(8)9;/h5H,4,7H2,1-3H3,(H,8,9);1H |
Clé InChI |
HEQPLPGJIJQTJY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione, cis](/img/structure/B15305966.png)
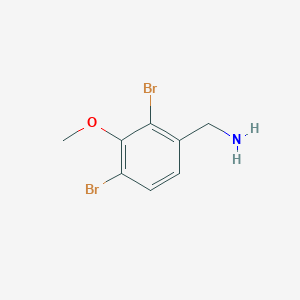
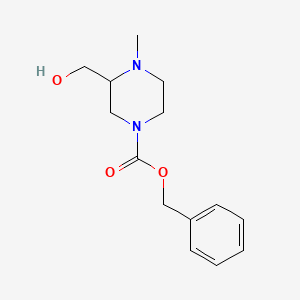
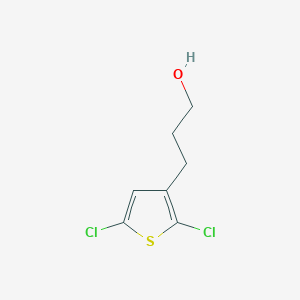


methanone](/img/structure/B15305998.png)

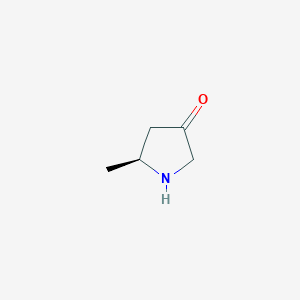
![rac-(4aR,7aS)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b][1,4]oxazine-6-carboxylicacid](/img/structure/B15306023.png)

